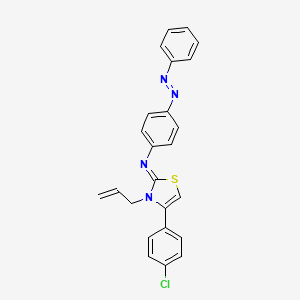
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline is a useful research compound. Its molecular formula is C24H19ClN4S and its molecular weight is 430.95. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Derivatives : Research has shown the synthesis of novel quinazolinone derivatives with significant antimicrobial activity, employing primary aromatic amines and heterocyclic amines, including thiazoles (Habib, Hassan, & El‐Mekabaty, 2013). Similar processes could potentially apply to the synthesis of complex thiazole derivatives like the one .
Antimicrobial Activities : Another study involved the synthesis of eperezolid-like molecules, evaluating their antimicrobial activities. The process included converting aniline derivatives to Schiff bases and further chemical modifications, showcasing the antimicrobial potential of these synthesized compounds (Yolal et al., 2012).
Applications in Materials Science
Electroluminescence and Polymer Applications : A significant application of similar compounds involves their use in materials science, particularly in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have been studied for their structure, photophysics, and potential in electroluminescence applications, indicating a pathway for utilizing complex aniline and thiazole derivatives in advanced material sciences (Vezzu et al., 2010).
Corrosion Inhibition : Research into thiazole derivatives has also explored their application as corrosion inhibitors for metals in acidic media. The studies focus on understanding how these compounds interact with metal surfaces to prevent corrosion, highlighting the importance of such derivatives in industrial applications (Udhayakala et al., 2013).
Advanced Research Applications
Quantum Chemical Studies : Some derivatives have been subjected to quantum chemical studies to elucidate their corrosion inhibition mechanisms for mild steel in acidic mediums, providing insights into the electron-transfer processes and structural factors influencing their effectiveness as inhibitors (Udhayakala et al., 2013).
Synthesis of Fused Derivatives : Another application involves the synthesis of fused thiazolo[3,2-a]pyrimidinones, showcasing the versatility of thiazole derivatives in creating complex molecular structures with potential applications in pharmaceuticals and materials science (Janardhan et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(4-phenyldiazenylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-2-16-29-23(18-8-10-19(25)11-9-18)17-30-24(29)26-20-12-14-22(15-13-20)28-27-21-6-4-3-5-7-21/h2-15,17H,1,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUDDHWESILQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201039258 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)-4-((Z)-phenyldiazenyl)aniline | |
CAS RN |
379704-67-3 |
Source


|
| Record name | Benzenamine, N-[4-(4-chlorophenyl)-3-(2-propen-1-yl)-2(3H)-thiazolylidene]-4-(2-phenyldiazenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201039258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

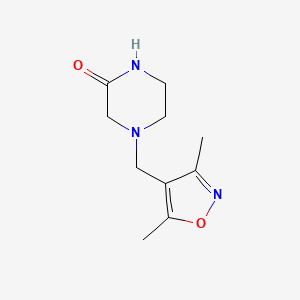
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)
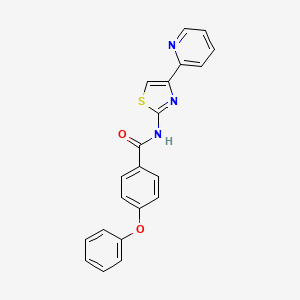
![N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine](/img/structure/B2536538.png)


![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)
![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)
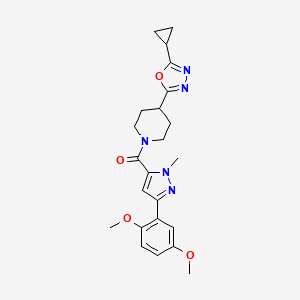
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
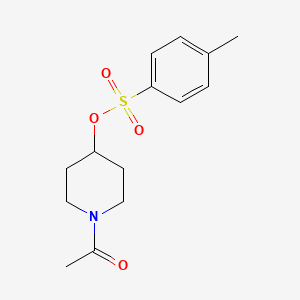

![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
